Cas no 3385-03-3 (Flunisolide)

Flunisolide 化学的及び物理的性質
名前と識別子
-
- Flunisolide
- (6a,11b,16a)-6-Fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione
- Syntaris
- UNII-78M02AA8KF
- HMS1570A07
- Prestwick2_000643
- BCP9000696
- EN300-7480609
- PREGNA-1,4-DIENE-3,20-DIONE, 6-FLUORO-11,21-DIHYDROXY-16,17-((1-METHYLETHYLIDENE)BIS(OXY))- (6.ALPHA.,11.BETA.,16.ALPHA.)-
- HMS3714A07
- Flunie
- Syntaris Hayfever
- BDBM50248007
- Prestwick0_000643
- CCG-220643
- Flunisolide [INN]
- 3385-03-3
- Flunisolide Hemihydrate
- SMR001233272
- RS-3999
- CS-4713
- Pregna-1,4-diene-3,20-dione, 6-fluoro-11,21-dihydroxy-16,17-((1-methylethylidene)bis(oxy))-, (6alpha,11beta,16alpha)-
- FLUNISOLIDE [WHO-DD]
- Aerospan HFA
- BPBio1_000711
- Prestwick1_000643
- BSPBio_000645
- HMS2236A06
- Flunisolidum [INN-Latin]
- HMS2097A07
- CHEMBL1512
- 6.ALPHA.-FLUORO-11.BETA.,16.ALPHA.,17,21-TETRAHYDROXYPREGNA-1,4-DIENE-3,20-DIONE CYCLIC 16,17-ACETAL WITH ACETONE
- DB00180
- Flunisolide anhydrous
- C07005
- Flunisolide [anhydrous]
- Lunis
- Nasalide
- HY-B1121
- NC00716
- SCHEMBL4351
- Aerobid
- Pregna-1,4-diene-3,20-dione, 6-alpha-fluoro-11-beta,16-alpha,17,21-tetrahydroxy-, cyclic 16,17-acetal with acetone
- 6-Fluoro-11,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 16,17-acetonide
- Q3746835
- Aerospan
- Bronalide
- NCGC00016983-01
- FLUNISOLIDE [MI]
- Prestwick3_000643
- GTPL7076
- Synaclyn
- Rhinalar
- Flunisolida
- Pregna-1,4-diene-3,20-dione,6-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-,(6a,11b,16a)-
- DTXCID9025534
- NCGC00179492-03
- 6alpha-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16, 17-acetal with acetone
- NSC-757871
- lunisolide anhydrous
- EINECS 222-193-2
- F0437
- Flunisolide HFA
- BRD-K49577446-001-03-1
- Tox21_110725_1
- NCGC00179492-01
- (1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icosa-14,17-dien-16-one
- Tox21_110725
- MFCD00133324
- CHEBI:5106
- D78324
- AKOS025402038
- Nisolid
- AC-3514
- Flunisolida [INN-Spanish]
- 78M02AA8KF
- CAS-3385-03-3
- Prestwick_223
- Aerobid M
- DTXSID1045534
- SPBio_002566
- (1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
- MLS002153928
- 6alpha-fluoro-11beta,21-dihydroxy-16alpha,17alpha-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione
- HMS3259L10
- NS00067047
- RS 3999
- Nasarel
- Flunisolidum
- Soluzione
- 6-Fluoro-11,21-dihydroxy-16,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione
- XSFJVAJPIHIPKU-XWCQMRHXSA-N
- 77326-96-6
-
- MDL: MFCD00133324
- インチ: 1S/C24H31FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h5-7,13-14,16-17,19-20,26,28H,8-11H2,1-4H3/t13-,14-,16-,17-,19-,20+,22-,23-,24+/m0/s1
- InChIKey: XSFJVAJPIHIPKU-XWCQMRHXSA-N
- ほほえんだ: C[C@@]12[C@@]3(C(CO)=O)[C@@](OC(C)(O3)C)([H])C[C@@]1([H])[C@]4([H])C[C@H](F)C5=CC(C=C[C@]5(C)[C@@]4([H])[C@@H](O)C2)=O
計算された属性
- せいみつぶんしりょう: 434.21000
- どういたいしつりょう: 434.21
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 2
- 複雑さ: 910
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.1
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 2.5
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.1517 (estimate)
- ゆうかいてん: 237-240°C (dec.)
- ふってん: 581.8ºC at 760mmHg
- フラッシュポイント: 305.7ºC
- ようかいど: Chloroform (Sparingly), Methanol (Slightly)
- PSA: 93.06000
- LogP: 2.27470
- ようかいせい: 未確定
- じょうきあつ: 0.0±3.7 mmHg at 25°C
- マーカー: 4145
Flunisolide セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H300
- 警告文: P264-P301 + P310
- WGKドイツ:3
- 危険カテゴリコード: 28
- セキュリティの説明: 28-36/37-45
- RTECS番号:TU3900000
-
危険物標識:
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Flunisolide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-B1121-10mM*1 mL in DMSO |
Flunisolide |
3385-03-3 | 99.95% | 10mM*1 mL in DMSO |
¥720 | 2024-05-25 | |
TRC | F500485-25mg |
Flunisolide |
3385-03-3 | 25mg |
$1979.00 | 2023-05-18 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47736-100mg |
Flunisolide |
3385-03-3 | 98% | 100mg |
¥756.00 | 2023-09-08 | |
TRC | F500485-1mg |
Flunisolide |
3385-03-3 | 1mg |
$ 127.00 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1573-1 mL * 10 mM (in DMSO) |
Flunisolide |
3385-03-3 | 99.96% | 1 mL * 10 mM (in DMSO) |
¥338.00 | 2022-02-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-215039-100 mg |
Flunisolide, |
3385-03-3 | 100MG |
¥812.00 | 2023-07-10 | ||
Enamine | EN300-7480609-0.05g |
3385-03-3 | 95% | 0.05g |
$550.0 | 2024-05-23 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-496756-1 mg |
Flunisolide-d6, |
3385-03-3 | 1mg |
¥2,858.00 | 2023-07-10 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-VW207-100mg |
Flunisolide |
3385-03-3 | ≥97% | 100mg |
¥652.0 | 2022-09-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-496756-1mg |
Flunisolide-d6, |
3385-03-3 | 1mg |
¥2858.00 | 2023-09-05 |
Flunisolide 関連文献
-
Yunxi Liu,Tianyu Dong,Kuan Yan,Zhanliang Wang,Genye He,Yufeng Zhang,Congcong Ma,Lu Liu,Wei Chang,Lisi Zhang Anal. Methods 2023 15 3206
-
Yuriy A. Abramov CrystEngComm 2015 17 5216
-
Ayman Abo Elmaaty,Radwan Alnajjar,Mohammed I. A. Hamed,Muhammad Khattab,Mohamed M. Khalifa,Ahmed A. Al-Karmalawy RSC Adv. 2021 11 10027
Flunisolideに関する追加情報
Flunisolide (CAS No. 3385-03-3): A Comprehensive Guide to Its Uses, Benefits, and Modern Applications
Flunisolide (CAS No. 3385-03-3) is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. Widely recognized for its therapeutic efficacy in respiratory conditions, this compound has garnered significant attention in both clinical and research settings. As a glucocorticoid receptor agonist, Flunisolide is primarily administered via inhalation to treat allergic rhinitis and asthma, making it a cornerstone in managing chronic inflammatory airway diseases.
In recent years, the demand for Flunisolide-based treatments has surged, driven by rising global prevalence of respiratory disorders. Patients and healthcare providers frequently search for terms like "Flunisolide side effects", "Flunisolide vs. other corticosteroids", and "long-term use of Flunisolide", reflecting growing concerns about efficacy and safety. Studies highlight its localized action, which minimizes systemic side effects compared to oral corticosteroids—a key advantage for chronic users.
The pharmacological profile of Flunisolide (CAS No. 3385-03-3) is characterized by its high receptor binding affinity and lipophilicity, enabling rapid tissue penetration and prolonged activity. This aligns with current trends favoring targeted drug delivery systems, a hot topic in pharmaceutical innovation. Researchers are also exploring its potential in combination therapies, particularly with bronchodilators, to enhance outcomes in severe asthma cases.
Environmental and patient-specific factors, such as pollution and genetic predispositions, have intensified interest in personalized Flunisolide dosing. Emerging data suggest that biomarker-guided treatment could optimize its use, addressing queries like "how to adjust Flunisolide for seasonal allergies" or "Flunisolide for pediatric asthma". These discussions underscore the need for tailored approaches in respiratory care.
From a formulation standpoint, Flunisolide is available as nasal sprays and metered-dose inhalers, with advancements in propellant-free devices gaining traction. This evolution responds to environmental concerns over traditional inhaler propellants, echoing broader sustainability trends in healthcare. Patients increasingly seek eco-friendly alternatives, tying Flunisolide to the larger dialogue on green pharmacology.
Ongoing clinical trials are investigating Flunisolide's role in post-COVID respiratory complications, a timely application given the pandemic's aftermath. Searches for "Flunisolide and long COVID" have spiked, reflecting public interest in repurposing existing drugs for novel indications. Such explorations highlight the compound's versatility beyond classical uses.
Quality control remains critical for Flunisolide (CAS No. 3385-03-3) manufacturing, with stringent pharmacopoeial standards ensuring batch consistency. Analytical techniques like HPLC and mass spectrometry are employed to verify purity, addressing professional queries about "Flunisolide stability testing" and "impurity profiling". These protocols align with regulatory emphasis on drug safety and efficacy.
In summary, Flunisolide exemplifies how legacy pharmaceuticals adapt to contemporary needs. Its intersection with precision medicine, sustainable delivery systems, and emerging therapeutic areas positions it as both a mainstay and a frontier in respiratory therapy. For those navigating allergic or asthmatic conditions, understanding Flunisolide's nuanced benefits is more relevant than ever.
3385-03-3 (Flunisolide) 関連製品
- 1524-88-5(Flurandrenolide)
- 13242-30-3(Fluocinolone Acetonide-21-aldehyde)
- 67-73-2(Fluocinolone Acetonide)
- 68352-03-4((6a,9b,11b,16a)-9,11-Epoxy-6-fluoro-21-hydroxy-16,17-(1-methylethylidene)bis(oxy)pregna-1,4-diene-3,20-dione)
- 1526-01-8(6α-Fluoro-16α-hydroxy-11-deoxycortisone 16,17-Acetonide)
- 2172098-07-4(5-(5-methyl-1H-indazol-6-yl)furan-2-carbaldehyde)
- 1593059-01-8(1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid)
- 1261365-53-0(5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate)
- 1361515-78-7(3,5-Bis(2,4,6-trichlorophenyl)-2-hydroxy-6-methylpyridine)
- 2648929-33-1((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid)



